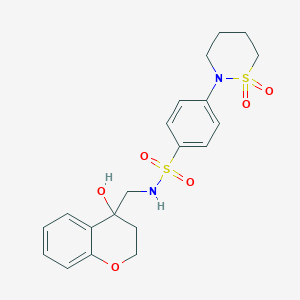

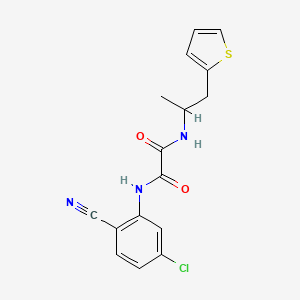

![molecular formula C14H21F3N4O5S B2822808 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-56-7](/img/structure/B2822808.png)

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21F3N4O5S and its molecular weight is 414.4. The purity is usually 95%.

BenchChem offers high-quality 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carboxyl-functionalized Ionic Liquids for Metal Oxides

Carboxyl-functionalized ionic liquids, including those based on imidazolium and morpholinium cations, have been utilized for the selective dissolution of metal oxides. These ionic liquids demonstrate unique thermomorphic behavior, enabling a single-phase mixture with water at elevated temperatures, which separates upon cooling. This property is attributed to temperature-dependent hydration and hydrogen bonding of the ionic liquid components, suggesting potential applications in materials science and metal recovery processes (Nockemann et al., 2008).

Synthesis of Sulfamidotriazobenzenes

In synthetic chemistry, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines, including morpholine, to afford o-sulfamidotriazobenzenes. This reaction highlights the versatility of sulfonamide groups in synthesizing novel organic compounds, potentially useful in developing pharmaceuticals and other nitrogen-containing heterocycles (Katritzky et al., 2007).

Antimicrobial Sulfonamides and Carbamates

The study of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in the synthesis of the antibiotic drug linezolid, reveals their antimicrobial potency. These compounds exhibit good to potent activity against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Herbicidal Ionic Liquids

Research on sulfonylurea-based herbicidal ionic liquids, incorporating various cations including morpholinium, shows enhanced herbicidal activity in both greenhouse tests and field trials. These findings indicate the potential for developing more efficient and environmentally friendly herbicides (Pernak et al., 2015).

Catalytic Applications in Organic Synthesis

The preparation and catalytic application of 3-Methyl-1-Sulfonic Acid Imidazolium Copper (II) Trichloride, involving morpholine among other amines, for synthesizing 1-(α-aminoalkyl)-2-naphthols, demonstrates the role of ionic liquids in facilitating organic synthesis. This research provides insights into novel catalysts for efficient and selective organic transformations (Khazaei et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is Cathepsin F , a cysteine protease that plays a significant role in intracellular protein catabolism .

Mode of Action

These can include direct binding to the active site, allosteric modulation, or even covalent modification .

Biochemical Pathways

Cathepsin F is involved in lysosomal protein degradation, so the compound’s action could potentially affect these processes .

Result of Action

This could have downstream effects on cellular homeostasis and function .

Eigenschaften

IUPAC Name |

1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUAGUKGPECBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

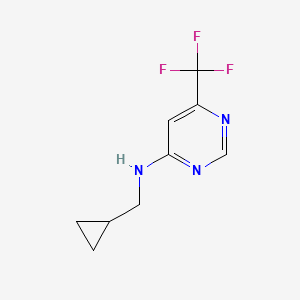

![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)

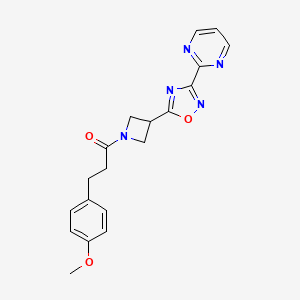

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)

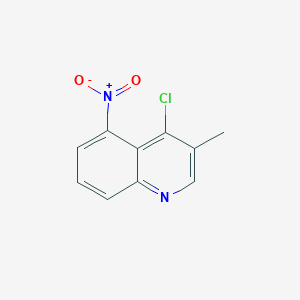

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2822737.png)

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine](/img/structure/B2822740.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)

![3-Bromo-N-[(1S)-1-cyanoethyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B2822745.png)